2,6-Difluoro-3-iodobenzaldehyde
Description
Contextual Significance of Difluorinated and Iodo-Substituted Aromatic Aldehydes in Modern Chemical Research
Difluorinated aromatic compounds are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate the acidity of nearby functional groups. achemblock.comepa.gov The difluoromethyl group (HCF2), for instance, is recognized for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. bldpharm.com Consequently, methods for introducing fluorine and fluorinated motifs are at the forefront of synthetic methodology development. bldpharm.comcymitquimica.com
Iodo-substituted aromatic compounds are highly valued in organic synthesis due to the reactivity of the carbon-iodine bond. The iodine atom can be readily displaced or participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This makes iodoaromatics key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. labfind.co.kr
The combination of both difluoro and iodo substituents on a benzaldehyde (B42025) scaffold, therefore, presents a molecule with a dual set of reactive handles, promising significant synthetic utility.
The Role of Halogen-Containing Benzaldehydes as Versatile Synthetic Intermediates
Halogenated benzaldehydes are a class of organic compounds that have long served as pivotal intermediates in a multitude of synthetic applications. nih.gov The aldehyde functionality itself is a versatile reactive group, participating in nucleophilic additions, condensations, and oxidations to form a variety of other functional groups. nih.gov The presence of halogen substituents further enhances their utility by providing sites for further functionalization. nih.gov
These compounds are foundational in the synthesis of a wide range of more complex molecules, including pharmaceuticals, liquid crystals, and specialty polymers. labfind.co.kr The specific nature and position of the halogen atoms dictate the reactivity of both the aldehyde and the aromatic ring, allowing for regioselective transformations.
Current Research Landscape and Unaddressed Challenges Pertaining to 2,6-Difluoro-3-iodobenzaldehyde
While the broader classes of fluorinated and iodinated benzaldehydes are well-explored, specific, detailed research on this compound (CAS No: 1160573-18-1) in peer-reviewed literature remains sparse. achemblock.combiosynth.com Much of the currently available information is found in the catalogs of chemical suppliers, which provide basic physical and chemical data. achemblock.combldpharm.combiosynth.combldpharm.com
A significant challenge in working with polyhalogenated aromatic compounds is achieving site-selectivity in reactions where multiple, similar or different, halogen atoms are present. While general principles of reactivity exist, the subtle interplay of electronic and steric effects in a molecule like this compound can make predicting reaction outcomes complex.
Furthermore, the development of efficient and scalable synthetic routes to such specifically substituted benzaldehydes can be a challenge. Often, multi-step syntheses are required, which can be low-yielding and costly. nih.gov The lack of extensive published research on this compound suggests that its full synthetic potential has yet to be unlocked and that there are opportunities for further investigation into its synthesis and reactivity.
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 1160573-18-1 achemblock.combldpharm.combiosynth.combldpharm.com |
| Molecular Formula | C₇H₃F₂IO bldpharm.combldpharm.com |
| Molecular Weight | 268.00 g/mol bldpharm.com |
| Appearance | Typically a solid bldpharm.com |
| SMILES | O=Cc1c(I)ccc(F)c1F |
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGMYLZCBRCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303630 | |
| Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-18-1 | |
| Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Difluoro 3 Iodobenzaldehyde and Its Analogs
Regioselective Synthesis of 2,6-Difluoro-3-iodobenzaldehyde
The regioselective construction of this compound is a multi-step process that hinges on the controlled introduction of three different substituents at specific positions on the aromatic ring. The order and method of these introductions are critical for achieving the desired isomer with high purity and yield.
Strategies for Ortho-Difluorination and Directed Iodination on the Aromatic Ring
Achieving the 2,6-difluoro substitution pattern is often an initial key step. One common approach involves the halogen exchange reaction of corresponding dichlorobenzaldehydes with alkali metal fluorides, such as potassium fluoride, in a dipolar aprotic solvent at high temperatures. google.com For instance, 2,6-dichlorobenzaldehyde (B137635) can be converted to 2,6-difluorobenzaldehyde (B1295200). google.com
Once the difluoro-scaffold is in place, the subsequent challenge is the regioselective introduction of an iodine atom at the C3 position. The two fluorine atoms at positions 2 and 6 are ortho-, para-directing; however, they also deactivate the ring towards electrophilic substitution. The position meta to both fluorines (C4) and the position ortho/para to the fluorines (C3/C5) are potential sites for substitution.
Directed ortho-metalation (DoM) is a powerful strategy to overcome these regioselectivity issues. For example, starting with 1,3-difluorobenzene (B1663923), lithiation can be directed to the C2 position by the fluorine atoms. prepchem.com Subsequent reaction with an iodine source would yield 1,3-difluoro-2-iodobenzene. However, for the target molecule, iodination is required at the C3 position of a 2,6-difluorobenzaldehyde system.
A more direct approach involves the use of transient directing groups to guide C-H activation and subsequent halogenation. For benzaldehyde (B42025) derivatives, an in-situ-formed imine with an appropriate amine can direct a transition metal catalyst, such as palladium, to the ortho-position of the aldehyde. google.comacs.org This strategy allows for the selective iodination of the C-H bond adjacent to the formyl group. In the case of a 2,6-difluorinated starting material, this would direct iodination to the C3 position, although the steric hindrance from the adjacent fluorine could be a challenge. A method for the ortho-iodination of benzaldehyde compounds uses N-iodosuccinimide (NIS) as the iodine source, catalyzed by palladium acetate. google.com
Introduction of the Formyl Group (–CHO) via Specific Formylation Reactions
The introduction of the aldehyde (formyl) group is a crucial step that can be performed at various stages of the synthesis.
Formylation of a Pre-halogenated Ring: A common method for introducing a formyl group is the lithiation of a halogenated aromatic compound followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) or N-methylformanilide. prepchem.com For example, 2,6-difluorobenzaldehyde can be synthesized by treating 1,3-difluorobenzene with butyl lithium and then reacting the resulting organolithium species with N-methylformanilide. prepchem.com A similar strategy could be envisioned starting from 1,3-difluoro-2-iodobenzene to introduce the formyl group at a position directed by the existing halogens.
Vilsmeier-Haack and Gattermann-Koch Reactions: These classic formylation reactions can be applied to activated aromatic rings. google.com However, the deactivated nature of difluoro- and iododifluoro-benzene rings may necessitate harsh reaction conditions, potentially leading to low yields or side products.
Reductive Carbonylation: Modern methods include palladium-catalyzed reductive carbonylation of aryl halides. organic-chemistry.org An aryl iodide, for example, can be converted to the corresponding aldehyde using carbon monoxide or other C1 sources like formic acid under reductive conditions. organic-chemistry.org This could be a viable method for converting a tri-halogenated precursor into the target aldehyde.
Sequential Halogenation and Formylation Protocols
The synthesis of this compound logically follows a sequential protocol. A plausible synthetic pathway could be:
Difluorination: Start with a suitable precursor to generate the 1,3-difluoroaromatic system.
Directed Iodination: Introduce the iodine atom at the desired position. For instance, starting with 2,6-difluorobenzaldehyde, a transient directing group strategy could be employed for C-H iodination at the C3 position. google.com
Formylation: Alternatively, one could start with 1,3-difluoro-2-iodobenzene and perform a regioselective formylation. The directing effects of the halogens would need to be carefully considered to achieve formylation at the C6 position (ortho to iodine and one fluorine).
An efficient synthesis of 2,6-diiodobenzaldehydes has been reported via a highly regioselective metal-iodine exchange of 5-substituted 1,2,3-triiodobenzenes followed by formylation. researchgate.net This highlights a strategy where a poly-halogenated precursor is selectively functionalized. A similar concept could be applied, starting with a difluoro-iodobenzene precursor.
Precursor Chemistry and Derivatization for this compound Production
The availability of suitable starting materials is paramount. The synthesis can proceed from various halogenated aromatic precursors or by transforming other functional groups on a pre-constructed ring system.
Synthesis from Related Halogenated Aromatic Precursors
The target molecule can be synthesized from precursors that already contain one or more of the required halogen atoms.
| Precursor Example | Transformation | Key Reagents/Conditions | Reference |
| 2,6-Dichlorobenzaldehyde | Halogen Exchange (Fluorination) | Potassium Fluoride (KF), aprotic solvent (e.g., sulfolane) | google.com |
| 1,3-Difluorobenzene | Lithiation and Formylation | n-BuLi, N-methylformanilide | prepchem.com |
| 1,2,3-Triiodobenzene derivatives | Metal-Iodine Exchange and Formylation | n-BuLi, Ethyl formate (B1220265) | researchgate.net |
| Benzaldehyde | Transient Directed C-H Iodination | N-Iodosuccinimide (NIS), Pd(OAc)₂, Aniline ligand | google.com |
This table illustrates that various halogenated benzenes and benzaldehydes can serve as starting points. The choice of precursor often depends on commercial availability and the efficiency of the subsequent transformation steps. For example, a process for producing 2,4- and 2,6-difluorobenzaldehyde starts from the corresponding dichlorobenzaldehydes. google.com
Transformations of Other Functional Groups to Yield the Target Structure
In some synthetic routes, the aldehyde functionality is introduced by modifying another functional group at a late stage. This can be advantageous if the formyl group is incompatible with earlier reaction conditions.
Oxidation of a Benzyl (B1604629) Alcohol: A 2,6-difluoro-3-iodobenzyl alcohol could be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.
Reduction of a Carboxylic Acid or its Derivative: A 2,6-difluoro-3-iodobenzoic acid could be converted to the aldehyde. This often proceeds via an intermediate such as an acid chloride, which is then reduced using a selective reducing agent (e.g., Rosenmund reduction or DIBAL-H). Alternatively, conversion to a Weinreb amide followed by reaction with an organometallic reagent or a hydride source provides a reliable route to the aldehyde. acs.org
Hydrolysis of a Benzal Acetal (B89532) or Imine: The aldehyde group can be protected as an acetal or an imine during preceding synthetic steps and then deprotected under acidic conditions to reveal the formyl group. researchgate.net
Catalytic and Organometallic Approaches in the Synthesis of Halogenated Benzaldehydes
The regioselective synthesis of halogenated benzaldehydes often relies on catalytic and organometallic methodologies. These approaches offer high efficiency and control over the placement of functional groups on the aromatic ring.
Palladium-Catalyzed Methodologies for Aryl Halide Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nih.gov These reactions have been widely applied in the synthesis of complex aromatic molecules, including functionalized benzaldehydes. nih.govresearchgate.net For instance, the palladium-catalyzed hydroformylation of aryl halides presents a direct route to aromatic aldehydes. rsc.org This method utilizes a C1 source, such as tert-butyl isocyanide, and a hydride donor, like formate salts, to introduce the aldehyde functionality. rsc.org
The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos showing broad applicability. nih.gov These ligands facilitate the coupling of a wide range of functionalized aryl and heteroaryl halides. nih.govrsc.org In the context of synthesizing compounds like this compound, a palladium-catalyzed approach could involve the formylation of a pre-existing 1,3-difluoro-2-iodobenzene or the iodination of a 2,6-difluorobenzaldehyde derivative. The use of transient directing groups, such as 2-(methylsulfinyl)aniline, can enable ortho-C-H arylation of benzaldehydes, offering another strategic avenue for functionalization. nih.govdntb.gov.ua
| Reaction Type | Key Reagents/Catalysts | Application | Reference |
|---|---|---|---|
| Hydroformylation | Pd catalyst, tert-butyl isocyanide, formate salt | Synthesis of aromatic aldehydes from aryl halides | rsc.org |
| C-N Cross-Coupling | Pd catalyst, BrettPhos or RuPhos ligand | Synthesis of substituted anilines from aryl halides | nih.gov |
| ortho-C-H Arylation | Pd(II) catalyst, 2-(methylsulfinyl)aniline (transient auxiliary) | Direct arylation of benzaldehydes at the ortho position | nih.govdntb.gov.ua |
| Difluoromethylation | Pd catalyst | Introduction of difluoromethyl group to heteroaryl halides | rsc.org |
Metal-Iodine Exchange (MIE) Reactions for Site-Selective Iodination
Metal-iodine exchange (MIE) is a powerful technique for the site-selective introduction of iodine into aromatic systems. This reaction typically involves the treatment of an organometallic species, such as an organolithium or Grignard reagent, with a source of electrophilic iodine. The regioselectivity of the initial metalation step dictates the position of iodination.
While direct literature on the MIE for this compound is scarce, the principles can be applied. For instance, a related strategy involves the halogen-metal exchange of a polyhalogenated arene, followed by quenching with an iodine electrophile. This can be a useful method for preparing iodoarenes that are otherwise difficult to access. manac-inc.co.jp The choice of organometallic reagent and reaction conditions is critical to control the selectivity of the exchange process, especially in the presence of multiple halogen substituents with differing reactivities.
Application of Organolithium and Grignard Reagents in Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic compounds. unblog.frwikipedia.orgorganic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with a suitable electrophile.
In the context of synthesizing halogenated benzaldehydes, a key challenge is the incompatibility of the aldehyde functional group with strongly basic organometallic reagents. justia.com To overcome this, the aldehyde is often protected as an acetal or an aminal prior to the metalation step. justia.com For the synthesis of a molecule like this compound, a plausible DoM strategy would involve the protection of the aldehyde group of 2,6-difluorobenzaldehyde, followed by directed ortho-lithiation and subsequent iodination. The fluorine atoms themselves can act as weak directing groups, but a more powerful DMG would likely be required for efficient and selective lithiation at the C3 position. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org
Grignard reagents, with the general formula R-Mg-X, are also widely used in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgchemguide.co.uk They can be used to prepare aldehydes through reaction with formylating agents like N,N-dimethylformamide. google.comsci-hub.se A Grignard-based approach to this compound could involve the formation of a Grignard reagent from 1-bromo-2,6-difluoro-3-iodobenzene, followed by reaction with a formylating agent.
| Reagent Type | Synthetic Strategy | Key Considerations | Reference |
|---|---|---|---|
| Organolithium Reagents | Directed Ortho-Metalation (DoM) | Requires a Directing Metalation Group (DMG); aldehyde protection is often necessary. | unblog.frwikipedia.orgorganic-chemistry.org |
| Grignard Reagents | Reaction with formylating agents (e.g., DMF) | Can be prepared from the corresponding aryl halide. | google.comsci-hub.se |
Role of Hypervalent Iodine Reagents in Selective Fluorination and Iodination
Hypervalent iodine compounds have emerged as versatile and environmentally friendly reagents in modern organic synthesis. acs.orgnih.govprinceton.edu They are used in a variety of transformations, including halogenations, oxidations, and arylations. acs.orgnih.gov
In the context of fluorination, hypervalent iodine(III) fluorides, such as difluoroiodotoluene, are effective reagents for C-F bond formation. beilstein-journals.org While often generated in situ due to their instability, more stable, easy-to-handle fluoroiodanes have also been developed. beilstein-journals.orgrsc.org These reagents can be used for the electrophilic fluorination of various substrates. rsc.org
For iodination, hypervalent iodine reagents offer a powerful alternative to traditional methods. researchgate.net They can be used for the direct iodination of aromatic compounds, often with high regioselectivity. researchgate.net For example, a mixture of iodine and a hypervalent iodine compound like phenyliodine(III) bis(trifluoroacetate) (PIFA) can be used for the oxidative iodination of activated aromatic rings. uab.cat The reactivity and selectivity of these reagents can be tuned by modifying the ligands on the iodine center. acs.org Furthermore, hypervalent iodine reagents can be used in combination with transition metal catalysis, for instance, in the palladium-catalyzed ortho-C-H iodination of phenols. researchgate.net
The use of Selectfluor in combination with elemental iodine provides a method for the selective iodination of alkyl-substituted benzenes. thieme-connect.comthieme-connect.com This system allows for the progressive introduction of iodine atoms into the aromatic ring. thieme-connect.com
| Reagent Type | Transformation | Key Features | Reference |
|---|---|---|---|
| Hypervalent Iodine(III) Fluorides | Electrophilic Fluorination | Can be generated in situ or used as stable, isolable reagents. | beilstein-journals.orgrsc.org |
| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Oxidative Iodination | Used in combination with molecular iodine for direct iodination of arenes. | uab.cat |
| Selectfluor / I2 | Selective Iodination | Allows for progressive and selective iodination of substituted benzenes. | thieme-connect.comthieme-connect.com |
Green Chemistry Approaches and Sustainable Synthetic Strategies for Halogenated Aldehydes
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. snu.ac.kr This includes the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes.
For the synthesis of aromatic aldehydes, several green strategies are being explored. One approach involves the catalytic fractionation and ozonolysis of biomass-derived lignin (B12514952) to produce vanillin (B372448) and syringaldehyde, demonstrating the potential for sustainable production from renewable resources. rsc.orgrsc.org Another green methodology is the bioreduction of aromatic aldehydes to their corresponding alcohols using extracts from plants like Aloe vera, which avoids the use of metal hydride reducing agents. scielo.org.mx
In the context of halogenation, the development of metal-free synthesis methods is a key goal. For instance, a novel, metal-free approach for preparing diarylamines from aromatic aldehydes has been developed using simple, non-toxic reagents like urea-hydrogen peroxide. acs.org While not directly a halogenation, it showcases the trend towards avoiding heavy metals. Similarly, the use of hypervalent iodine reagents is considered a greener alternative to many transition metal-based methods due to their lower toxicity. manac-inc.co.jp
Recent research has also focused on making existing industrial processes more environmentally friendly. For example, studies on the autoxidation of aldehydes have led to optimized conditions that are less wasteful and avoid dangerous additives. eurekalert.org Furthermore, deformylative halogenation of aldehydes provides a novel route to alkyl halides from readily available starting materials under mild conditions. acs.org
The development of sustainable synthetic strategies for halogenated aldehydes will likely involve a combination of these approaches, such as using bio-based starting materials, employing catalytic methods that minimize waste, and utilizing less hazardous reagents and solvents.
Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 2,6 Difluoro 3 Iodobenzaldehyde
Reactivity Profiles of the Aldehyde Moiety
The aldehyde group in 2,6-difluoro-3-iodobenzaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.
Oxidation Reactions to Corresponding Carboxylic Acids
Commonly employed reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O). The choice of reagent and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions, particularly those involving the sensitive iodine substituent.
A general representation of this oxidation reaction is as follows:

A general scheme for the oxidation of an aldehyde to a carboxylic acid.
| Oxidizing Agent | Typical Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone as solvent, typically at room temperature |
| Silver Oxide (Ag₂O) | Basic aqueous solution |
This table presents common oxidizing agents and their typical reaction conditions for the conversion of aromatic aldehydes to carboxylic acids.
Reduction Reactions to Alcohols and Amines
The aldehyde group can be reduced to a primary alcohol, (2,6-difluoro-3-iodophenyl)methanol, or further transformed into an amine through reductive amination.
Reduction to Alcohols: The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol. ugm.ac.id The reaction is generally rapid and proceeds with high yields. ugm.ac.id
A typical reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride can be represented as:

A general scheme for the reduction of an aldehyde to a primary alcohol using sodium borohydride.
Reduction to Amines (Reductive Amination): Reductive amination offers a direct route to synthesize primary, secondary, or tertiary amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion by reacting the aldehyde with an amine, followed by in-situ reduction. commonorganicchemistry.comharvard.edu Common reducing agents for this transformation include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. commonorganicchemistry.commasterorganicchemistry.com
The general process of reductive amination is illustrated below:

A general scheme illustrating the process of reductive amination.
| Reducing Agent | Typical Reaction Conditions | Amine Source |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol, pH control (around 6-7) | Ammonia, primary or secondary amines |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Dichloromethane (DCM) | Primary or secondary amines |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (added after imine formation) | Ammonia, primary or secondary amines |
This table outlines common reducing agents and conditions for reductive amination of aldehydes.
Condensation Reactions and Formation of Imine, Oxime, and Hydrazone Derivatives
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds.
Imine Formation: The reaction of this compound with a primary amine leads to the formation of an imine (also known as a Schiff base). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine.
Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is a reliable method for the characterization and derivatization of aldehydes.
Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. These derivatives are often crystalline solids and have been instrumental in the characterization of carbonyl compounds.
| Reagent | Product | General Reaction |
| Primary Amine (R-NH₂) | Imine | Ar-CHO + R-NH₂ ⇌ Ar-CH=N-R + H₂O |
| Hydroxylamine (NH₂OH) | Oxime | Ar-CHO + NH₂OH ⇌ Ar-CH=N-OH + H₂O |
| Hydrazine (NH₂NH₂) | Hydrazone | Ar-CHO + NH₂NH₂ ⇌ Ar-CH=N-NH₂ + H₂O |
This table summarizes the condensation reactions of an aromatic aldehyde with various nitrogen-based nucleophiles.
Reactivity of the Aromatic Halogen Substituents (Fluorine and Iodine)
The presence of two different halogen atoms on the aromatic ring, fluorine and iodine, opens up avenues for selective transformations through nucleophilic and electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the two fluorine atoms strongly activate the ring towards nucleophilic attack due to their high electronegativity. The aldehyde group also contributes to this activation. While fluorine is generally a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in SNAr reactions. The iodine atom, being less electronegative, is a less favorable leaving group in this context.
Therefore, it is expected that nucleophiles will preferentially displace one of the fluorine atoms. The position of substitution (ortho or para to the activating aldehyde group) will depend on the specific reaction conditions and the nature of the nucleophile.
A general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. nih.gov

General mechanism of a nucleophilic aromatic substitution (SNAr) reaction, proceeding through a Meisenheimer complex intermediate.
Electrophilic Aromatic Substitution on the Ring
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. The directing effects of the existing substituents on the ring determine the position of the incoming electrophile. In this compound, we have:
Fluorine atoms: These are deactivating but ortho, para-directing due to a combination of their strong electron-withdrawing inductive effect and electron-donating resonance effect.
Iodine atom: Similar to fluorine, iodine is deactivating and ortho, para-directing.
Aldehyde group (-CHO): This is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.
It is also important to note that the iodine atom itself can be a leaving group in certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.govorganic-chemistry.org This reaction allows for the formation of a new carbon-carbon bond at the position of the iodine atom, providing a powerful tool for further functionalization of the molecule. libretexts.orgnih.govorganic-chemistry.org
Cross-Coupling Reactions Involving the Aryl Halide (e.g., Suzuki-Miyaura, Sonogashira)
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds.
The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is a powerful tool for creating biaryl structures. nih.gov In the case of this compound, the carbon-iodine bond is the reactive site. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of ligands, such as bulky and electron-rich phosphines, can significantly influence the efficiency of the reaction. nih.govlibretexts.org
The Sonogashira reaction provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide. wikipedia.orgnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than bromides or chlorides. wikipedia.org This allows for selective reactions in molecules containing different halogen atoms. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.orgnih.gov Copper-free Sonogashira protocols have also been developed to address issues like alkyne homocoupling. nih.gov
Interactive Table: Comparison of Suzuki-Miyaura and Sonogashira Reactions
| Feature | Suzuki-Miyaura Reaction | Sonogashira Reaction |
| Coupling Partner | Organoboron reagent (e.g., boronic acid) | Terminal alkyne |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) |
| Typical Catalysts | Palladium complex | Palladium complex and Copper(I) co-catalyst |
| Key Application | Synthesis of biaryls | Synthesis of arylalkynes |
Radical Functionalization and Its Regioselectivity
Beyond cross-coupling, the aryl iodide moiety of this compound can participate in radical functionalization reactions. The regioselectivity of these reactions, which dictates the position of the new functional group, is a critical aspect.
In radical reactions, the site of attack is often governed by the electronic properties of both the radical species and the aromatic substrate. nih.gov Electrophilic radicals tend to react at electron-rich positions, while nucleophilic radicals favor electron-poor sites. nih.gov The distribution of electron density in this compound, influenced by the electron-withdrawing fluorine atoms and the aldehyde group, will direct the incoming radical to a specific position on the aromatic ring. Understanding these directing effects is crucial for predicting and controlling the outcome of radical functionalization. However, it is acknowledged that predicting the regioselectivity of radical additions to heteroarenes can be challenging and is not always well understood. nih.gov
Mechanistic Investigations into Reaction Pathways
A deeper understanding of the reactions involving this compound can be achieved through mechanistic studies. These investigations provide insights into the individual steps of a reaction, the nature of intermediates, and the factors that control reaction rates and selectivity.
Kinetic Studies of Key Transformation Steps
Kinetic studies, which measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, are fundamental to elucidating reaction mechanisms. By analyzing the rate laws, the rate-determining step of a reaction can often be identified. libretexts.org For instance, in palladium-catalyzed cross-coupling reactions, any of the elementary steps—oxidative addition, transmetalation, or reductive elimination—can be rate-limiting depending on the specific substrates, catalysts, and reaction conditions.
Analysis of Primary Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction. libretexts.orgwikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at a specific position (kL/kH). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For example, if a carbon-hydrogen bond is being cleaved in the slowest step of a reaction, replacing the hydrogen with deuterium (B1214612) will typically result in a significantly slower reaction rate, leading to a kH/kD value greater than 1. princeton.edu The magnitude of the primary KIE can provide detailed information about the geometry of the transition state. utdallas.edu
Influence of Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of a reaction. libretexts.org Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, directly participate in the reaction. libretexts.org For example, polar solvents can accelerate reactions that involve the formation of charged intermediates or transition states. In some instances, the solvent can also affect the regioselectivity of a reaction, although the underlying reasons for this can be complex and are not always fully understood. nih.gov
Elucidation of Electron-Deficient Reaction Centers and Steric Acceleration Effects
The electronic and steric properties of this compound play a crucial role in its reactivity. The two fluorine atoms and the aldehyde group are electron-withdrawing, creating an electron-deficient aromatic ring. This electronic feature makes the aryl iodide more susceptible to nucleophilic attack and can influence the rates of key steps in catalytic cycles.
Computational Probing of Transition States and Reaction Intermediates
The key structural features influencing its reactivity are the electron-withdrawing nature of the two fluorine atoms and the aldehyde group, and the carbon-iodine bond. The fluorine atoms, positioned ortho to the aldehyde, significantly modulate the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring. A computational analysis, likely employing Density Functional Theory (DFT), would focus on several key aspects:
Aldehyde Reactivity: Calculations would likely investigate the transition states of nucleophilic additions to the aldehyde group. The energy barriers for the formation of tetrahedral intermediates would be calculated to predict the feasibility of various condensation reactions.
Aromatic Ring Susceptibility: The fluorine and iodine substituents create a unique electronic environment on the benzene (B151609) ring. Computational models would explore the energies of potential intermediates in nucleophilic aromatic substitution or electrophilic attack, clarifying the regioselectivity of such reactions.
Carbon-Iodine Bond Activation: A significant area for computational study would be the mechanism of palladium-catalyzed cross-coupling reactions at the C-I bond. DFT calculations could elucidate the energetics of the oxidative addition of the C-I bond to a palladium(0) complex, a critical step in reactions like Suzuki, Heck, or Sonogashira couplings. These studies would model the transition state of this step and any subsequent intermediates in the catalytic cycle.
While specific data is not available, the known principles of physical organic chemistry suggest that the fluorine atoms would increase the energy barrier for electrophilic aromatic substitution while potentially lowering the barrier for certain nucleophilic aromatic substitutions. The iodine atom provides a well-established site for metal-catalyzed bond formation.
Cascade and Annulation Reactions Mediated by the Compound
The multifunctional nature of this compound makes it an ideal candidate for initiating cascade and annulation sequences, allowing for the rapid construction of complex heterocyclic and carbocyclic frameworks. Although specific examples utilizing this exact molecule are not prevalent in the literature, its structural motifs are found in reactants for powerful synthetic methodologies.
The aldehyde group serves as a convenient handle for initial condensation reactions, forming imines or enamines, which can then undergo further intramolecular cyclization. The carbon-iodine bond is a prime site for palladium-catalyzed reactions, which can be ingeniously combined with other bond-forming events in a cascade fashion.
A plausible, though not explicitly documented, cascade reaction could involve an initial condensation of the aldehyde with an appropriate amine, followed by an intramolecular Heck reaction. The iodine's position relative to the aldehyde is suitable for the formation of five- or six-membered rings.
For instance, a reaction with an allylic amine could proceed via the following hypothetical pathway:
Condensation: this compound reacts with an allylic amine to form an intermediate imine.
Intramolecular Heck Reaction: In the presence of a palladium catalyst, the C-I bond undergoes oxidative addition. The resulting organopalladium species could then undergo an intramolecular insertion with the alkene of the allyl group.
Beta-Hydride Elimination and Isomerization: Subsequent beta-hydride elimination and isomerization would lead to the formation of a substituted quinoline (B57606) or a related heterocyclic system.
This type of reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. The fluorine atoms would remain on the newly formed bicyclic system, imparting unique electronic properties to the final molecule.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also conceivable. A notable example from the broader literature that provides a template for the potential of such building blocks is the palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes and benzylketones. nih.gov This reaction proceeds via a tandem α-arylation and intramolecular O-arylation. While the starting material is different, the principles of regioselective C-C and C-O bond formation in a single pot are directly applicable to the potential reactivity of this compound.
Furthermore, the aldehyde functionality allows for participation in multicomponent reactions, which are inherently cascade processes. For example, in reactions analogous to those used for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones from various aromatic aldehydes, this compound could, in principle, be employed to generate complex, polycyclic scaffolds in a single synthetic operation. rsc.org
The following table summarizes the types of cascade and annulation reactions that could potentially be mediated by this compound, based on the reactivity of its functional groups.
| Reaction Type | Key Functional Group(s) | Potential Product Class |
| Condensation/Intramolecular Heck | Aldehyde, Iodine | Nitrogen Heterocycles (e.g., Quinolines) |
| Multicomponent Reactions | Aldehyde | Polycyclic Heterocycles |
| Tandem Arylation/Annulation | Iodine, Aldehyde (as a directing or modifying group) | Fused Ring Systems (e.g., Benzofurans) |
Advanced Spectroscopic Characterization and Computational Chemical Studies of 2,6 Difluoro 3 Iodobenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 2,6-Difluoro-3-iodobenzaldehyde, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides critical insights into its electronic environment and spatial arrangement.
In the ¹³C NMR spectrum, the aldehydic carbon will have a characteristic resonance around 190 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine (C-2, C-6) will exhibit large one-bond ¹JCF coupling constants and appear as doublets. The chemical shifts will be significantly influenced by the high electronegativity of the fluorine atoms and the "heavy atom effect" of the iodine.
The ¹⁹F NMR spectrum is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-6 positions, providing direct information about their chemical environment.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aldehyde (-CHO) | ~10.0 | s | Deshielded proton, singlet due to lack of adjacent protons. |
| Aromatic (H-4, H-5) | 7.0 - 8.0 | d | AX spin system, split by coupling to each other and smaller F-H couplings. | |
| ¹³C | Aldehyde (-CHO) | ~190 | t | Small coupling to the aldehyde proton and potentially the ortho-fluorine. |
| C-I (C-3) | ~90-100 | m | Heavy atom effect of iodine causes upfield shift. | |
| C-F (C-2, C-6) | ~160-170 | d | Large one-bond C-F coupling. | |
| Aromatic (C-1, C-4, C-5) | ~115-140 | m | Complex splitting due to C-H and C-F couplings. |
Note: These are predicted values based on data for similar compounds like benzaldehyde (B42025) docbrown.infohmdb.ca, other substituted benzaldehydes rsc.orgresearchgate.netrsc.org, and general substituent effects. Actual experimental values may vary.
Spin-spin coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of a molecule. In this compound, several key coupling interactions are expected.
The one-bond coupling constant between the formyl carbon and the formyl proton (¹JCHf) is particularly sensitive to ortho substitution. acs.orgresearchgate.net Studies on other ortho-substituted benzaldehydes have shown that electronegative substituents significantly increase the value of ¹JCHf compared to unsubstituted benzaldehyde (which is ~174 Hz). acs.org For 2,6-disubstituted benzaldehydes, this increase can be around 13 Hz. acs.org This effect is attributed to steric repulsion and electronic interactions between the ortho substituents and the aldehyde group. acs.orgresearchgate.net
Long-range coupling constants are also informative. A five-bond coupling (⁵J) between the aldehyde proton and the ring proton at C-5 is expected. In many benzaldehydes, a stereospecific five-bond coupling between the aldehyde proton and the ortho-proton (H-6) is observed when the aldehyde is in the O-trans conformation relative to that proton, but this is absent in the O-cis form. cdnsciencepub.comresearchgate.net However, in this molecule, the C-6 position is substituted with fluorine. Long-range couplings between the aldehyde proton and the ortho-fluorine atoms (⁴JHF and ⁶JHF) are also anticipated and are highly dependent on the conformation. cdnsciencepub.com
Furthermore, coupling between the two fluorine nuclei (JFF) and between the fluorine nuclei and the ring protons (JHF) will be present. Ortho H-F coupling (³JHF) is typically in the range of 6-9 Hz, while meta H-F coupling (⁴JHF) is smaller. The magnitude of these couplings provides crucial constraints for structural and conformational analysis. researchgate.netuoa.gr
The conformation of ortho-substituted benzaldehydes is a balance of steric and electronic effects. tandfonline.comias.ac.in For a monosubstituted benzaldehyde, there is a dynamic equilibrium between the O-cis and O-trans planar conformers. tandfonline.com However, the presence of two bulky ortho substituents, as in this compound, introduces significant steric strain.
This steric hindrance between the two ortho-fluorine atoms and the aldehyde group likely prevents the aldehyde group from being coplanar with the aromatic ring. researchgate.net Studies on similarly crowded molecules, such as 2,6-dichlorobenzaldehyde (B137635), indicate a non-planar conformation where the aldehyde group is twisted out of the plane of the ring. This twisting relieves the steric repulsion. The rotational barrier around the C(aryl)-C(aldehyde) bond is a key parameter that can be investigated using dynamic NMR spectroscopy or calculated computationally. researchgate.netnih.govmsu.edu For benzaldehyde itself, this barrier is significant, and it is expected to be even higher in this sterically hindered derivative. benthamdirect.com The precise dihedral angle of this twist would require detailed computational modeling or advanced solid-state NMR or X-ray crystallographic studies. iucr.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations typically appear as a series of bands between 1450 and 1600 cm⁻¹. Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1200-1300 cm⁻¹ region. The C-I stretching vibration will appear at a much lower frequency, typically in the 500-600 cm⁻¹ range, due to the large mass of the iodine atom. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, the aromatic ring vibrations are often more intense. The symmetric vibrations and those involving less polar bonds are generally stronger in Raman spectra, making it a useful technique for observing the C-I bond and skeletal vibrations.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium | Medium |
| C-H Stretch | Aldehyde C-H | 2720 - 2820 | Weak | Medium |
| C=O Stretch | Aldehyde C=O | 1690 - 1715 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |
| C-F Stretch | Aryl-F | 1200 - 1300 | Strong | Weak |
Note: Based on general vibrational frequency correlation charts and data for benzaldehyde docbrown.inforesearchgate.net and other halogenated aromatics. spectroscopyonline.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. researchgate.net
For this compound, the molecular formula is C₇H₃F₂IO. HRMS would be used to confirm this composition by matching the experimentally measured exact mass with the theoretically calculated value. The presence of iodine, with its characteristic isotopic pattern, would not be resolved in HRMS but the monoisotopic mass is used for formula determination. Deiodination can sometimes be observed in the mass spectrometer, which can be a useful diagnostic clue for identifying iodinated compounds. researchgate.net
Table 3: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃F₂IO |
| Nominal Mass | 268 u |
Data sourced from chemical supplier information and standard isotopic masses. bldpharm.com
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule. The spectrum is dictated by the chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption) present. nist.gov
In this compound, the entire substituted benzene (B151609) ring system acts as a chromophore. Two main types of electronic transitions are expected for the benzaldehyde moiety: a strong π→π* transition at shorter wavelengths (typically 240-280 nm) and a weaker, longer-wavelength n→π* transition (typically 300-350 nm) involving the non-bonding electrons on the carbonyl oxygen. researchgate.netuni-muenchen.de
The fluorine and iodine substituents act as auxochromes. Their presence, particularly the heavy iodine atom, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde. The n→π* transition is often characterized by a low molar absorptivity (ε). rsc.org Detailed experimental studies on related molecules like nitrobenzaldehydes and salicylaldehyde (B1680747) derivatives confirm these general patterns of absorption bands. uni-muenchen.denih.gov
Information regarding the fluorescence properties of this compound is not available in the current literature. Many aromatic aldehydes are not strongly fluorescent, as non-radiative decay pathways, such as intersystem crossing to the triplet state, are often efficient. The presence of the heavy iodine atom would be expected to further enhance the rate of intersystem crossing (the "heavy-atom effect"), likely resulting in very weak or non-existent fluorescence and potentially significant phosphorescence.
X-ray Crystallography for Solid-State Structural Elucidation
In the crystal structures of related halobenzaldehydes, a consistent feature is the formation of molecular stacks. nih.gov These stacks often propagate along a short crystallographic axis. The stability of the crystal lattice is further enhanced by a network of weak intermolecular interactions. C-H···O hydrogen bonds are common, where the aldehyde oxygen acts as a hydrogen bond acceptor. nih.gov
| Interaction Type | Description | Potential Role in this compound |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving an acidic C-H and the aldehyde oxygen. | Likely to be a significant contributor to the formation of chains or layers in the crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Expected to contribute to the formation of molecular stacks. |
| Halogen Bonding | Noncovalent interaction involving a halogen atom as an electrophilic species. | The iodine atom could act as a halogen bond donor, interacting with the oxygen or fluorine atoms of adjacent molecules. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar molecules. | The polar C-F, C-I, and C=O bonds will result in a net dipole moment, influencing the molecular orientation in the crystal. |
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level, offering insights that can complement experimental data.
Density Functional Theory (DFT) is a robust computational method for determining the optimized ground-state geometry and electronic structure of molecules. For this compound, DFT calculations would typically be performed to predict bond lengths, bond angles, and dihedral angles. These calculations can also provide information on the distribution of electron density and the molecular dipole moment. The choice of functional and basis set is crucial for obtaining accurate results that are comparable to experimental values.
DFT calculations are widely used to predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding tensors, which can then be converted to chemical shifts. This allows for the theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts can be compared with experimental data to confirm the molecular structure. Coupling constants, which provide information about the connectivity of atoms, can also be computed.
The presence of the aldehyde group and the ortho-substituents raises questions about the conformational preferences of this compound. The rotation around the C-C bond connecting the aldehyde group to the phenyl ring can lead to different conformers. Dipole moment measurements on ortho-substituted benzaldehydes have shown that the conformational preference (s-cis vs. s-trans) is dependent on the nature of the substituent. ias.ac.in For instance, o-fluorobenzaldehyde predominantly exists in the s-trans conformation. ias.ac.in A computational conformational analysis would involve scanning the potential energy surface by systematically rotating the aldehyde group to identify the energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population at a given temperature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the iodine atom and the aromatic ring, while the LUMO is likely to be centered on the aldehyde group and the aromatic ring. The presence of electron-withdrawing fluorine atoms and the polarizable iodine atom will influence the energies of these orbitals.
| Parameter | Significance | Expected Influence of Substituents |
| HOMO Energy | Related to ionization potential and electron-donating ability. | The iodine atom is expected to raise the HOMO energy, while the fluorine atoms will lower it. |
| LUMO Energy | Related to electron affinity and electron-accepting ability. | The aldehyde group and fluorine atoms will lower the LUMO energy. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. | The combined effect of the substituents will determine the size of the energy gap. |
Computational methods can be used to study the non-covalent interactions that govern the behavior of this compound in the condensed phase. These interactions include hydrogen bonds, halogen bonds, and van der Waals forces. The analysis of the molecular electrostatic potential (MEP) surface can reveal regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively, and can predict the nature of intermolecular interactions. For instance, the iodine atom is expected to have a region of positive potential (a σ-hole) which can participate in halogen bonding. The study of these interactions is crucial for understanding the crystal packing and for designing new materials with desired properties.
Applications of 2,6 Difluoro 3 Iodobenzaldehyde in Contemporary Chemical Research
Utilization as an Advanced Organic Building Block
As a multifunctional building block, 2,6-Difluoro-3-iodobenzaldehyde provides a platform for constructing larger, more intricate molecular architectures. The aldehyde group serves as a handle for classic carbonyl chemistry, while the iodinated position is a prime site for modern cross-coupling reactions.
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are foundational to materials science, with applications in organic electronics like transistors and solar cells. youtube.comacs.org The synthesis of complex and functionalized PAHs often relies on the strategic coupling of smaller aromatic fragments. rsc.org
The carbon-iodine bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.govmdpi.comresearchgate.net These reactions are powerful methods for forming new carbon-carbon bonds. In principle, the iodo-substituent allows this benzaldehyde (B42025) derivative to be coupled with various boronic acids or terminal alkynes, serving as a key step in building up the extended π-systems characteristic of PAHs. rsc.orgnih.gov For instance, a Suzuki coupling could link the benzaldehyde to another aromatic ring system, and the aldehyde group could then be used in subsequent cyclization or condensation reactions to form the final polycyclic structure. While specific examples detailing the use of this compound for PAH synthesis are not extensively documented in current literature, its structure is analogous to other halobenzaldehydes employed in these synthetic strategies. researchgate.net
The search for new drugs and more effective agrochemicals is a major driver of organic synthesis. Halogenated and, in particular, fluorinated organic compounds play a crucial role in medicinal chemistry and agrochemical development. google.comossila.com this compound is classified as an important intermediate for creating new medicines and agricultural chemicals. google.com
Its utility lies in its capacity to be elaborated into more complex structures. The aldehyde can be converted into a variety of other functional groups, while the iodo-group enables the introduction of diverse substituents via cross-coupling. This allows for the systematic modification of a molecular scaffold to optimize its biological activity and properties. The presence of the difluoro pattern is also significant, as fluorine substitution is a well-known strategy to enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. ossila.comnih.gov
Aromatic aldehydes are fundamental precursors in the synthesis of many dyes and pigments. researchgate.net They can undergo condensation reactions with various nucleophiles to create chromophores, the parts of a molecule responsible for its color. The aldehyde group of this compound can participate in such reactions, for example, to form triarylmethane or azomethine dyes.
Furthermore, the compound serves as a building block for other specialty chemicals, such as liquid crystals and materials for organic electronics. google.com The rigid, fluorinated aromatic core is a common feature in molecules designed for these applications. The ability to further functionalize the molecule via its iodine substituent adds another layer of versatility, allowing for the fine-tuning of its electronic and physical properties.
Role in the Development of Fluorine-Containing Compounds with Enhanced Biological Activity
The introduction of fluorine into organic molecules is a powerful strategy in modern drug design. Fluorine's unique properties, including its small size and high electronegativity, can profoundly influence a molecule's potency, conformation, and metabolic profile.
A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly changing its desired biological activity. This strategy is widely used in medicinal chemistry to overcome issues like poor metabolic stability. nih.govprinceton.edu The difluoromethyl group, for example, is often used as a bioisosteric replacement for a metabolically vulnerable methoxy (B1213986) group. nih.gov
This compound is an ideal starting material for creating more complex fluorinated bioisosteres. nih.gov The difluorinated phenyl ring itself can be considered a bioisostere of other aromatic systems, and its presence can enhance binding interactions with target proteins. Chemists can leverage the aldehyde and iodo functionalities to construct larger molecules where the difluorinated aromatic core is a key component for mimicking a natural ligand or improving pharmacokinetic properties. The development of modular synthetic methods to create fluorinated bioisosteres is a highly sought-after goal in drug discovery and agroscience. nih.gov
Understanding how small molecules bind to and inhibit enzymes is fundamental to drug discovery. nih.gov Compounds like this compound serve as valuable starting points for the synthesis of molecular probes and potential enzyme inhibitors. The fluorine atoms can form crucial hydrogen bonds or other non-covalent interactions within a protein's active site, potentially increasing the binding affinity and selectivity of the inhibitor.
The aldehyde group can be used to synthesize derivatives that form covalent or non-covalent bonds with enzyme residues. The iodo-substituent offers a site for attaching reporter tags, such as fluorescent moieties or biotin, via cross-coupling reactions. biosynth.com These tagged molecules can then be used in biochemical assays to study protein-ligand interactions, identify binding partners, or screen for enzyme inhibitors. While direct studies featuring this compound in this context are not widely published, its structural motifs are highly relevant to the design of such chemical biology tools.
Investigation as Linkers in Biomedical Research
The structural characteristics of this compound make it an attractive candidate for use as a linker in biomedical research. The aldehyde group provides a reactive handle for conjugation to biomolecules, while the difluoro-iodophenyl moiety can be exploited for modulating biological activity or for introducing reporter groups. Research in this area focuses on creating stable and efficient connections between different molecular entities, such as drugs, imaging agents, and targeting ligands.
Applications in Radiochemistry and Medical Imaging
The presence of both fluorine and iodine atoms in this compound opens up avenues for its use in the development of radiolabeled compounds for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Synthesis of Fluorine-18 (B77423) and Iodine Radiolabeled Analogues for PET/SPECT Imaging
The radioisotopes fluorine-18 (¹⁸F) and various iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are crucial for PET and SPECT imaging, respectively. The longer half-life of fluorine-18 (approximately 110 minutes) compared to other PET isotopes like carbon-11 (B1219553) makes it particularly suitable for more complex biological studies and clinical applications. nih.gov The synthesis of radiolabeled analogues using this compound as a precursor allows for the creation of imaging agents.
The introduction of ¹⁸F into aromatic rings, a key step in synthesizing many PET tracers, can be challenging and often requires an electron-deficient aromatic system to facilitate nucleophilic substitution. nih.gov The two electron-withdrawing fluorine atoms on the benzaldehyde ring can activate the aromatic system, potentially facilitating the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.
Similarly, the iodine atom on the ring can be replaced with a radioactive isotope of iodine through various radioiodination reactions. This dual functionality allows for the synthesis of structurally similar compounds labeled with either a positron-emitting or a gamma-emitting radionuclide.
A notable example in the broader context of radiolabeling involves the synthesis of a benzophenone-based compound for comparative imaging studies. researchgate.net In this work, a remarkably high radiochemical yield of over 90% was achieved for the ¹⁸F nucleophilic aromatic substitution under mild conditions, highlighting the advantageous molecular structure for such transformations. researchgate.net Although not directly involving this compound, this demonstrates the principles that guide the design of precursors for radiolabeling.
Comparative Imaging Studies using Isotope-Labeled Compounds
The ability to label a molecule with either ¹⁸F for PET or a radioisotope of iodine for SPECT is highly valuable for comparative imaging studies. researchgate.net Since PET and SPECT have different strengths and weaknesses in terms of sensitivity, resolution, and quantification, using structurally identical or very similar tracers labeled with different isotopes allows researchers to leverage the advantages of both imaging modalities. This approach can provide a more comprehensive understanding of the biological processes being studied. The development of compounds that can be labeled with either fluorine-18 or iodine isotopes to produce structurally identical products is a key area of research, as these molecules are expected to have identical biological properties. researchgate.net
Integration into Materials Science Research
The unique properties of this compound also make it a valuable precursor in the synthesis of advanced materials with tailored electronic and photophysical properties.
Synthesis of Fluorinated Monomers for Conducting Polymers
Fluorinated aromatic compounds are of significant interest in the development of conducting polymers. The introduction of fluorine atoms can influence the electronic properties, stability, and processability of these materials. The aldehyde functionality of this compound provides a reactive site for polymerization reactions, enabling its incorporation into polymer backbones. The resulting fluorinated conducting polymers can exhibit unique properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Porphyrin Synthesis and Related Advanced Materials
Porphyrins are a class of macrocyclic compounds with diverse applications, including catalysis, sensing, and photodynamic therapy. researchgate.netnih.govuakron.edu The synthesis of porphyrins often involves the condensation of pyrrole (B145914) with an aldehyde. nih.govuakron.edu Utilizing this compound in this reaction leads to the formation of meso-substituted porphyrins bearing four 2,6-difluoro-3-iodophenyl groups.
These fluorinated porphyrins can exhibit modified electronic properties and enhanced stability. researchgate.net The presence of the iodine atoms offers a site for further functionalization through cross-coupling reactions, allowing for the construction of more complex porphyrin-based architectures and materials. For instance, fluorinated phenyl moieties linked to iron-porphyrins have been shown to stabilize the porphyrin structure and improve catalytic performance in oxidation reactions. researchgate.net
Below is a table summarizing the key applications and the role of this compound:
| Application Area | Specific Use | Role of this compound | Key Findings/Advantages |
| Biomedical Research | Linkers | Provides a reactive aldehyde for conjugation and a functionalized phenyl ring. | Enables stable connection of different molecular entities. |
| Radiochemistry | PET/SPECT Tracer Precursor | The difluoro-iodophenyl group allows for labeling with ¹⁸F or radioiodine. | Facilitates the synthesis of structurally analogous tracers for comparative imaging. researchgate.net |
| Materials Science | Monomer for Conducting Polymers | The aldehyde group allows for polymerization, and the fluorinated ring tunes electronic properties. | Leads to the creation of fluorinated polymers for organic electronics. |
| Materials Science | Porphyrin Synthesis | Acts as the aldehyde component in the condensation reaction with pyrrole. | Forms stable, functionalizable fluorinated porphyrins for catalysis and other applications. researchgate.net |
Future Research Directions and Emerging Paradigms for 2,6 Difluoro 3 Iodobenzaldehyde Research
Development of Highly Enantioselective and Diastereoselective Transformations
The aldehyde functionality in 2,6-difluoro-3-iodobenzaldehyde is a prime site for the construction of chiral centers. Future research will likely focus on the development of highly stereocontrolled transformations.
Enantioselective Additions: The asymmetric addition of nucleophiles to the carbonyl group is a fundamental strategy for creating stereogenic centers. Research in this area will likely target the use of chiral catalysts to control the facial selectivity of nucleophilic attack. For instance, the enantioselective allylation, alkynylation, and cyanation of substituted benzaldehydes have been successfully achieved using various catalytic systems, and these methods could be adapted for this compound. thieme-connect.comlookchem.com The development of novel chiral ligands and organocatalysts will be crucial for achieving high enantiomeric excesses in reactions involving this sterically hindered and electronically modified substrate. researchgate.net
Diastereoselective Reactions: For reactions that generate a second stereocenter, controlling the diastereoselectivity will be paramount. This is particularly relevant in reactions like the Henry reaction or aldol (B89426) additions. researchgate.netnih.gov The existing fluorine and iodine substituents may exert some degree of stereocontrol, but the development of catalyst-controlled diastereoselective methods will offer greater flexibility and is a promising avenue for future exploration. For example, iodine-catalyzed diastereoselective oxidative α-amination of aliphatic aldehydes has been reported, suggesting a potential route for introducing chiral amine functionalities. nih.gov
A key challenge will be to overcome the electronic and steric effects of the fluorine and iodine atoms to achieve high levels of stereocontrol. The development of robust catalytic systems that can tolerate these features will be a significant focus.
Exploration of Novel Catalytic Systems for its Functionalization
The presence of both C-F and C-I bonds, in addition to the C-H bonds on the aromatic ring, offers multiple handles for functionalization. The exploration of novel catalytic systems to selectively activate and transform these bonds is a major area for future research.
C-H Functionalization: Directing group-assisted C-H functionalization has emerged as a powerful tool in organic synthesis. acs.orgacs.orgresearchgate.netnih.gov Future work could explore the use of transient directing groups to achieve ortho-C-H functionalization at the C-4 or C-5 positions of the benzaldehyde (B42025) ring, which would be a significant advancement in the derivatization of this scaffold. Palladium and iridium catalysts have shown promise in the ortho-functionalization of benzaldehydes through this strategy. acs.orgnih.gov
Cross-Coupling Reactions: The C-I bond is a versatile functional group for cross-coupling reactions. While traditional palladium-catalyzed couplings are well-established, future research will likely focus on developing more sustainable and efficient catalytic systems. This could include the use of earth-abundant metal catalysts like copper or nickel, which have shown promise in similar transformations. nih.gov
Fluorine Chemistry: The C-F bonds in this compound are generally considered unreactive. However, recent advances in C-F bond activation could open up new avenues for the late-stage functionalization of this compound. nih.govnih.gov Research into catalytic systems that can selectively cleave a C-F bond to introduce new functional groups would be a groundbreaking development.
Future catalytic systems will likely focus on achieving higher selectivity, broader substrate scope, and milder reaction conditions for the functionalization of this trifunctional aromatic building block. uni-muenster.dersc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and efficiency. beilstein-journals.orgrsc.orgacs.orgresearchgate.net The integration of this compound chemistry with these modern platforms is a key area for future development.
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing reactions involving this highly functionalized molecule. beilstein-journals.orggoogle.com For example, the synthesis of benzaldehyde derivatives via aldol condensation has been successfully demonstrated in flow, suggesting that similar transformations with this compound could be readily adapted. beilstein-journals.org The development of robust, solid-supported catalysts and reagents will be crucial for enabling the long-term, continuous synthesis of derivatives of this compound. acs.org
Automated Synthesis: Automated synthesis platforms, often coupled with computational tools, can accelerate the discovery of new reactions and the optimization of existing ones. researchgate.netillinois.edu By integrating the synthesis of this compound derivatives into automated workflows, researchers can rapidly explore a large chemical space and identify molecules with desired properties. This approach has the potential to significantly shorten the timeline for the development of new materials and pharmaceuticals derived from this building block.
The table below illustrates potential flow chemistry applications for reactions involving benzaldehyde derivatives.
| Reaction Type | Potential Advantages in Flow | Key Parameters to Control |
| Aldol Condensation | Improved heat transfer, enhanced mixing, higher yields | Temperature, residence time, stoichiometry |
| Grignard Reactions | Safe handling of reactive reagents, precise temperature control | Temperature, mixing rate, reagent addition rate |
| C-H Functionalization | Access to high-pressure/high-temperature regimes, improved safety | Pressure, temperature, catalyst loading |
| Hydrolysis | Reduced reaction times, simplified workup | Temperature, residence time, acid/base concentration |
Application in Photoredox Catalysis and Electrosynthesis
Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable alternatives to traditional synthetic methods. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov The application of these techniques to the chemistry of this compound is a promising frontier.
Photoredox Catalysis: The C-I bond in aryl iodides is known to be susceptible to reduction under photoredox conditions, generating aryl radicals that can participate in a variety of transformations. rsc.orgnih.govresearchgate.netresearchgate.net This opens up the possibility of using visible light to initiate novel C-C and C-heteroatom bond-forming reactions with this compound. Research in this area could lead to the development of mild and selective methods for its functionalization.
Electrosynthesis: Electrosynthesis offers a green and efficient way to perform redox reactions without the need for chemical oxidants or reductants. frontiersin.orgnih.govudel.eduresearchgate.netnih.gov The iodinated aromatic ring of this compound could be a target for electrochemical transformations. For example, the electrochemical generation of hypervalent iodine species from aryl iodides has been used to mediate a range of oxidative cyclizations and other transformations. frontiersin.orgnih.gov Applying these methods to our target molecule could provide access to a diverse range of complex products.
The table below outlines potential photoredox and electrosynthetic reactions for aryl iodides.
| Method | Reaction Type | Potential Outcome for this compound |
| Photoredox Catalysis | Aryl radical formation | C-C and C-heteroatom bond formation at the 3-position |
| Electrosynthesis | Anodic oxidation | Generation of hypervalent iodine species for subsequent reactions |
| Electrosynthesis | Cathodic reduction | Cleavage of the C-I bond to generate an aryl anion or radical |
Advanced Computational Design of New Reactions and Molecular Architectures
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new molecules and catalysts. beilstein-journals.orgrsc.org Future research on this compound will undoubtedly benefit from the application of advanced computational methods.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict the outcomes of reactions. This will be particularly valuable for understanding the complex interplay of steric and electronic effects in reactions involving this highly substituted aromatic ring. beilstein-journals.org Such studies can guide the rational design of experiments and accelerate the discovery of new and efficient synthetic methods.
Catalyst and Ligand Design: Computational screening can be used to identify promising new catalysts and ligands for specific transformations of this compound. By modeling the interactions between the substrate, catalyst, and reagents, researchers can predict which systems are most likely to provide high yields and selectivities.
Design of Novel Molecular Architectures: Computational tools can be used to design new molecules based on the this compound scaffold with specific desired properties. This could involve predicting properties such as biological activity, material properties, or spectroscopic characteristics. This in silico design process can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates.
The integration of computational chemistry with experimental synthesis will be a powerful paradigm for advancing the chemistry of this compound and unlocking its full potential in a wide range of applications.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 2,6-Difluoro-3-iodobenzaldehyde via halogen exchange or directed ortho-metalation?
Methodological Answer:
Synthesis typically involves halogen exchange or directed ortho-metalation. For halogen exchange, start with 2,6-difluorobenzaldehyde and employ an iodination agent (e.g., N-iodosuccinimide) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Catalytic Lewis acids like BF₃·Et₂O may enhance regioselectivity . For directed metalation, use a directing group (e.g., -Bpin) to position iodine at the 3rd position, followed by deprotection. Monitor progress via TLC (hexane:EtOAc 4:1) and confirm purity via HPLC (>98%) .
Basic: What purification techniques are most effective for isolating this compound with high purity?
Methodological Answer:
After synthesis, purify via column chromatography (silica gel, gradient elution from hexane to 20% EtOAc/hexane). Recrystallization in ethanol/water (1:3 v/v) at –20°C yields crystals with >99% purity. Confirm purity via GC-MS (m/z 282 [M⁺]) and ¹⁹F NMR (δ –110 to –115 ppm for ortho-F) .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
Methodological Answer:
Unexpected splitting may arise from dynamic effects like hindered rotation of the aldehyde group or fluorine-iodine coupling. Perform variable-temperature NMR (VT-NMR) to assess rotational barriers. For example, coalescence temperatures >100°C suggest significant steric hindrance. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify discrepancies. Contradictions may indicate impurities or competing reaction pathways; repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation .
Advanced: How can this compound be utilized as a precursor for heterocyclic compounds (e.g., benzimidazoles)?
Methodological Answer:
React with o-phenylenediamine derivatives under acidic conditions (e.g., NaHSO₃ in DMF at 120°C for 18 hours) to form fluorinated benzimidazoles. The iodine substituent facilitates subsequent cross-coupling (e.g., Suzuki-Miyaura) for functionalization. Optimize stoichiometry (1:1 aldehyde:amine) and monitor cyclization via LC-MS. Yields typically range 60–75% .
Advanced: What strategies improve regioselectivity in cross-coupling reactions involving the iodine moiety?
Methodological Answer:
Use Pd(PPh₃)₄ (5 mol%) in THF with arylboronic acids (1.2 equiv) at 60°C. Additives like K₂CO₃ (2 equiv) enhance transmetalation. For sterically hindered substrates, switch to Buchwald-Hartwig conditions (XPhos Pd G3 catalyst). Confirm regioselectivity via NOESY to detect proximity between fluorine and coupled aryl groups .
Advanced: How does the stability of this compound vary under different storage conditions?
Methodological Answer:
Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation via HPLC. Avoid aqueous environments to prevent hydrolysis of the aldehyde group; test stability in DMSO-d₆/D₂O mixtures via ¹H NMR .
Advanced: How can researchers reconcile discrepancies between experimental yields and computational predictions (e.g., DFT-based reaction simulations)?
Methodological Answer:
Calibrate computational models using experimental data. For example, if DFT predicts >90% yield for iodination but experiments yield 70%, re-evaluate solvent effects (SMD solvation model) or transition-state entropy. Use multivariate analysis (e.g., PCA) to identify outliers in reaction parameters (temperature, catalyst loading). Replicate key experiments in triplicate to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
